dl-Normetazocine

Catalog No.
S537525
CAS No.
25144-78-9
M.F
C14H19NO
M. Wt
217.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dl-Normetazocine

CAS Number

25144-78-9

Product Name

dl-Normetazocine

IUPAC Name

(1S,9S)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C14H19NO/c1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13/h3-4,8-9,13,15-16H,5-7H2,1-2H3/t9?,13-,14-/m0/s1

InChI Key

DXESFJJJWBHLJX-MTLPFTSSSA-N

SMILES

CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O

solubility

Soluble in DMSO

Synonyms

Norpentazocine

Canonical SMILES

CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O

Isomeric SMILES

CC1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O

The exact mass of the compound dl-Normetazocine is 217.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Analgesics in Inflammatory Pain

Opioid Agonist

Sigma-1 Receptor Antagonist

dl-Normetazocine is a synthetic compound belonging to the class of benzomorphan derivatives, which are known for their analgesic and psychoactive properties. It is chemically characterized as a racemic mixture of two enantiomers: (+)-Normetazocine and (−)-Normetazocine. The compound has the molecular formula C14H19NOC_{14}H_{19}NO and a CAS number of 25144-78-9. dl-Normetazocine acts primarily on opioid receptors, particularly the mu opioid receptor and delta opioid receptor, as well as sigma-1 receptors, which are implicated in pain modulation and other physiological processes .

dl-Normetazocine acts primarily as an opioid agonist, mimicking the effects of natural opioids like endorphins. It binds to opioid receptors in the central nervous system, leading to pain relief. Additionally, it may possess antagonist activity at other receptor sites, contributing to its complex pharmacological profile []. The specific mechanisms underlying these actions require further research.

dl-Normetazocine shares the risks associated with other opioid drugs. Like morphine, it can cause side effects such as sedation, respiratory depression, constipation, and nausea []. Furthermore, it has a high potential for abuse and dependence, leading to its withdrawal from widespread clinical use [].

, which include:

  • Oxidation: The compound can be oxidized to form multiple derivatives, enhancing its pharmacological properties.
  • Reduction: Reduction reactions can alter functional groups within the molecule, modifying its activity.
  • Substitution: Substitution reactions introduce new functional groups, which can improve its therapeutic profile.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The major products from these reactions are derivatives with altered pharmacological activities.

The biological activity of dl-Normetazocine is primarily linked to its interactions with opioid receptors. It exhibits agonistic properties at the mu opioid receptor and delta opioid receptor, contributing to its analgesic effects. Additionally, it interacts with sigma-1 receptors, influencing various cellular signaling pathways. This compound has shown potential in modulating adenylate cyclase activity, leading to decreased cyclic AMP levels and subsequent changes in gene expression related to pain perception .

The synthesis of dl-Normetazocine typically involves several key steps:

  • Preparation of the Benzomorphan Skeleton: This initial step establishes the fundamental structure needed for further modifications.
  • Cyclization: Intermediate compounds undergo cyclization to form the core structure of dl-Normetazocine.
  • Functional Group Modification: Various functional groups are introduced to tailor the compound's pharmacological properties.

Industrial production often employs batch processing techniques, followed by purification methods such as recrystallization and chromatography to ensure high yield and purity of the final product .

dl-Normetazocine is primarily utilized in medical settings for its analgesic properties. It has been studied for potential applications in pain management due to its efficacy at opioid receptors. Additionally, its unique interaction profile with sigma receptors opens avenues for research into treating various neurological conditions .

Studies have demonstrated that dl-Normetazocine interacts significantly with various receptors involved in pain modulation. Its binding affinity at the mu opioid receptor has been noted to be in the nanomolar range, indicating strong potential for analgesic effects. Furthermore, modifications to its structure have been shown to influence its interaction profiles with different opioid receptors, suggesting that subtle changes can lead to significant variations in pharmacological outcomes .

Several compounds share structural similarities with dl-Normetazocine, including:

  • Normetazocine: A closely related compound that exhibits similar receptor activity but may differ in potency or side effects.
  • Benzomorphan derivatives: Other derivatives within this class that may have varying degrees of receptor selectivity and efficacy.
  • Morphinan derivatives: Compounds like morphine or codeine that share some pharmacological properties but differ significantly in structure and receptor interaction profiles.

Comparison Table

CompoundMu Opioid Receptor AffinityDelta Opioid Receptor AffinitySigma-1 Receptor Affinity
dl-NormetazocineHighModerateHigh
NormetazocineModerateHighLow
MorphineVery HighModerateLow

dl-Normetazocine's unique combination of high affinity for both mu and sigma receptors distinguishes it from other similar compounds, making it a valuable candidate for further research in pain management therapies .

Stereoisomers of Normetazocine

Normetazocine represents a complex benzomorphan derivative that exhibits significant stereochemical diversity due to the presence of multiple chiral centers within its tricyclic framework [1]. The compound with the molecular formula C₁₄H₁₉NO and IUPAC name 1,13-dimethyl-10-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-4-ol demonstrates the intricate three-dimensional arrangements that characterize this pharmacologically important molecule [2].

The stereochemical complexity of normetazocine arises from its rigid tricyclic structure, which contains multiple asymmetric carbon centers [3]. These chiral centers, defined as carbon atoms bonded to four different types of atoms or groups of atoms, serve as the foundation for the molecule's optical activity and stereoisomeric diversity [3]. The asymmetric carbons in normetazocine can be arranged in space in different ways that are mirror images of each other, leading to both left-handed and right-handed versions of the same molecular structure [3].

The primary stereoisomeric forms of normetazocine include the racemic mixture designated as dl-normetazocine (CAS 25144-78-9), which represents an equal 50:50 mixture of two enantiomers [4]. This racemic mixture is optically inactive because the equal and opposite rotations of the individual enantiomers cancel each other out [5] [4]. The individual enantiomers consist of the dextrorotatory form designated as (+)-normetazocine (CAS 16670-83-0) and the levorotatory form designated as (-)-normetazocine (CAS 16603-67-1) [1] [2].

Research has demonstrated that these stereoisomers exhibit markedly different pharmacological properties [6]. Studies comparing pure stereoisomers with racemic mixtures have shown that the dextrorotatory and levorotatory forms produce distinct behavioral effects [6]. Specifically, the dextrorotatory isomer and racemic mixture produce dose-dependent responses similar to phencyclidine, while the levorotatory isomer does not produce these responses at tested doses [6]. Furthermore, the levorotatory isomer demonstrates greater potency than the dextrorotatory isomer in decreasing response rates, illustrating that racemic normetazocine represents a mixture of compounds with fundamentally different behavioral effects [6].

The stereochemical designation of normetazocine enantiomers follows the established Cahn-Ingold-Prelog priority rules [7]. This R/S nomenclature system provides an unambiguous method for describing the absolute configuration of each chiral center within the molecule [7]. The system assigns priority to substituents based on atomic number, with higher atomic number substituents receiving higher priority [8]. The spatial arrangement of these prioritized substituents around each chiral center determines whether the configuration is designated as R (rectus, meaning right) or S (sinister, meaning left) [7].

Advanced analytical techniques have enabled the separation and characterization of normetazocine stereoisomers [9]. Cyclodextrin capillary zone electrophoresis has proven particularly effective for achieving baseline separation of normetazocine enantiomers [9]. Using sulfobutyl-beta-cyclodextrin as the chiral selector in a borate buffer system, researchers have successfully resolved individual enantiomers with excellent selectivity [9]. The optimized experimental conditions involve 25 millimolar borate buffer at pH 9 containing 40 millimolar sulfobutyl-beta-cyclodextrin and 20% volume per volume methanol [9].

Crystallographic studies have provided detailed insights into the three-dimensional structure and conformational preferences of normetazocine stereoisomers [10] [11]. X-ray diffraction analysis reveals the solid-state conformations and hydrogen bonding patterns that characterize these molecules [10]. Molecular modeling studies using both force field (MM2) and semi-quantitative (AM1) methods have identified multiple low-energy conformations accessible through rotation about specific bonds [10]. These computational approaches predict three primary low-energy conformations, with one being significantly more populated than others [10].

The conformational analysis of normetazocine stereoisomers reveals restricted interconversion routes between different conformational states [10]. This restricted flexibility has important implications for the molecule's interaction with biological targets and contributes to the observed differences in pharmacological activity between stereoisomers [10]. The rigid tricyclic framework constrains the available conformational space while still permitting sufficient flexibility for selective receptor binding [10].

Research into the receptor binding profiles of normetazocine stereoisomers has revealed significant stereochemical selectivity [12]. Different stereoisomers demonstrate distinct binding affinities for sigma receptors and opioid receptors, with nanomolar binding constants varying significantly between enantiomeric forms [12]. These findings underscore the critical importance of stereochemistry in determining the pharmacological properties of normetazocine derivatives [12].

The synthesis and preparation of stereochemically pure normetazocine isomers presents significant challenges due to the molecule's complex three-dimensional structure [13]. Conventional synthetic approaches typically yield racemic mixtures, necessitating subsequent resolution procedures to obtain individual enantiomers [13]. Chiral synthetic strategies and asymmetric synthesis methods have been developed to access specific stereoisomeric forms directly [13].

Table 1: Stereoisomers of Normetazocine - Basic Properties
StereoisomerCAS NumberMolecular FormulaMolecular Weight (g/mol)Optical ActivityStereochemical Description
dl-Normetazocine (racemic mixture)25144-78-9C₁₄H₁₉NO217.31Optically inactive (racemic)Equal mixture of enantiomers
(+)-Normetazocine (dextrorotatory)16670-83-0C₁₄H₁₉NO217.31Dextrorotatory (+)Right-handed enantiomer
(-)-Normetazocine (levorotatory)16603-67-1C₁₄H₁₉NO217.31Levorotatory (-)Left-handed enantiomer
cis-(+)-NormetazocineVariousC₁₄H₁₉NO217.31Dextrorotatory (+)Cis-configured right-handed form
cis-(-)-NormetazocineVariousC₁₄H₁₉NO217.31Levorotatory (-)Cis-configured left-handed form

The optical activity of normetazocine stereoisomers provides a fundamental method for their identification and characterization [14]. When plane-polarized light passes through solutions containing individual enantiomers, the plane of polarization rotates in opposite directions for the two mirror-image forms [14]. The dextrorotatory enantiomer rotates polarized light clockwise when viewed in the direction of light propagation, while the levorotatory enantiomer rotates light counterclockwise [15] [14]. The magnitude of optical rotation depends on the concentration of the chiral compound, the path length of the sample, the wavelength of light used, and the temperature [14].

The specific rotation values for normetazocine enantiomers represent characteristic physical constants that enable quantitative assessment of enantiomeric purity [16]. These values are typically measured under standardized conditions using the sodium D-line at 589 nanometers wavelength and 25°C temperature [14]. The enantiomeric excess of normetazocine samples can be calculated from optical rotation measurements when the specific rotation of the pure enantiomer is known [17].

Table 2: Research Findings on Normetazocine Stereochemistry
Research AreaKey FindingsMethod/TechniqueStereochemical Implications
Stereoisomer Binding AffinityDifferent stereoisomers show distinct binding profiles at sigma and opioid receptorsRadioligand binding assaysEnantiomers show different Ki values for receptor subtypes
Optical Activity MeasurementsRacemic mixture is optically inactive; individual enantiomers show specific rotationPolarimetryConfirms presence of chiral centers and optical activity
Conformational AnalysisMultiple conformational states accessible through bond rotationNMR spectroscopy, molecular dynamicsRestricted interconversion between conformational states
Crystallographic StudiesX-ray structures reveal solid-state conformations and hydrogen bonding patternsSingle-crystal X-ray diffractionProvides insight into three-dimensional molecular architecture
Stereoisomer SeparationCyclodextrin-based chromatography enables baseline separation of enantiomersCapillary zone electrophoresis with cyclodextrinsEnables isolation and study of individual stereoisomers

Modern synthetic chemistry approaches for normetazocine derivatives increasingly focus on stereoselective methodologies [18]. These approaches aim to control the absolute configuration of newly formed chiral centers during synthesis, thereby providing direct access to specific stereoisomeric forms [18]. The development of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution techniques has enhanced the ability to prepare enantiomerically pure normetazocine derivatives [18].

The biological significance of normetazocine stereoisomers extends beyond basic pharmacological activity to encompass receptor selectivity and functional outcomes [13]. Studies have demonstrated that specific stereoisomeric forms exhibit preferential binding to particular receptor subtypes [13]. For example, certain cis-configured normetazocine derivatives show enhanced selectivity for sigma-1 receptors while maintaining distinct activity profiles at opioid receptors [13].

The molecular recognition mechanisms underlying stereoisomer-receptor interactions involve complementary three-dimensional fitting between the chiral molecule and the receptor binding site [12]. This lock-and-key type recognition explains why enantiomers, despite having identical molecular formulas and similar physical properties, can exhibit dramatically different biological activities [12]. The spatial arrangement of functional groups within the normetazocine structure determines the quality and strength of interactions with amino acid residues in receptor binding pockets [12].

Future research directions in normetazocine stereochemistry include the development of novel synthetic methodologies for accessing previously unexplored stereoisomeric forms [18]. Advanced computational modeling techniques continue to provide insights into the relationship between molecular structure and biological activity [12]. These approaches combine quantum mechanical calculations with molecular dynamics simulations to predict the preferred conformations and binding modes of different stereoisomers [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

217.146664230 g/mol

Monoisotopic Mass

217.146664230 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Danso-Danquah R, Bai X, Zhang X, Mascarella SW, Williams W, Sine B, Bowen WD, Carroll FI. Synthesis and sigma binding properties of 1'- and 3'-halo- and 1',3'-dihalo-N-normetazocine analogues. J Med Chem. 1995 Jul 21;38(15):2986-9. PubMed PMID: 7636861.
2: Ronsisvalle G, Prezzavento O, Marrazzo A, Vittorio F, Bousquet E, Di Toro R, Spampinato S. Synthesis and binding affinity of cis-(-)- and cis-(+)-N-ethyleneamino-N-nordeoxymetazocine and cis-(-)-N-normetazocine analogues at sigma1, sigma2 and kappa opioid receptors. Eur J Pharm Sci. 2001 Jan;12(3):277-84. PubMed PMID: 11113647.
3: Ronsisvalle G, Prezzavento O, Marrazzo A, Vittorio F, Massimino M, Murari G, Spampinato S. Synthesis of (+)-cis-N-(4-isothiocyanatobenzyl)-N-normetazocine, an isothiocyanate derivative of N-benzylnormetazocine as acylant agent for the sigma(1) receptor. J Med Chem. 2002 Jun 6;45(12):2662-5. PubMed PMID: 12036376.
4: Siniscalchi A, Cristofori P, Veratti E. Influence of N-allyl-normetazocine on acetylcholine release from brain slices: involvement of muscarinic receptors. Naunyn Schmiedebergs Arch Pharmacol. 1987 Oct;336(4):425-9. PubMed PMID: 3431597.
5: Ronsisvalle G, Marrazzo A, Prezzavento O, Pasquinucci L, Vittorio F, Pittalà V, Pappalardo MS, Cacciaguerra S, Spampinato S. (+)-cis-N-ethyleneamino-N-normetazocine derivatives. Novel and selective sigma ligands with antagonist properties. J Med Chem. 1998 May 7;41(10):1574-80. PubMed PMID: 9572883.
6: Musachio JL, Scheffel U, Stathis M, Ravert HT, Mathews WB, Dannals RF. (+)-[C-11]-cis-N-benzyl-normetazocine: a selective ligand for sigma receptors in vivo. Life Sci. 1994;55(11):PL225-32. PubMed PMID: 8072384.
7: Rice KC, Shiotani S, Creveling CR, Jacobson AE, Klee WA. N-(2,4,5-Trihydroxyphenehtyl)normetazocine, a potential irreversible inhibitor of the narcotic receptor. J Med Chem. 1977 May;20(5):673-5. PubMed PMID: 16133.
8: Shiue CY, Teng RR, Bai LQ, Wolf AP, Arnett CD, Simon EJ. No-carrier-added (NCA) (+/-)-N-(3-[18F]fluoropropyl)-N-normetazocine-synthesis and PET studies in a baboon. Int J Rad Appl Instrum B. 1987;14(2):119-22. PubMed PMID: 3496324.
9: Merz H, Stockhaus K. N-[(Tetrahydrofuryl)alkyl] and N-(alkoxyalkyl) derivatives of (-)-normetazocine, compounds with differentiated opioid action profiles. J Med Chem. 1979 Dec;22(12):1475-83. PubMed PMID: 43894.
10: McCann DJ, Winter JC. Effects of phencyclidine, N-allyl-N-normetazocine (SKF-10,047), and verapamil on performance in a radial maze. Pharmacol Biochem Behav. 1986 Feb;24(2):187-91. PubMed PMID: 3952109.
11: Feliu AL, Holland MJ, Carr KD, Fowler JS, Simon EJ. N-(3-Fluoropropyl)-N-normetazocine, a potentially useful opiate antagonist for opiate receptor studies with positron emission tomography (PET). Res Commun Chem Pathol Pharmacol. 1985 Sep;49(3):323-36. PubMed PMID: 2997887.
12: Kromer W, Steigemann N, Shearman GT. Differential effects of SKF 10,047 (N-allyl-normetazocine) on peristalsis and longitudinal muscle contractions of the isolated guinea-pig ileum. Naunyn Schmiedebergs Arch Pharmacol. 1982 Dec;321(3):218-22. PubMed PMID: 7155202.
13: Johnson KM, Hillman GR. Comparisons between phencyclidine, its monohydroxylated metabolites, and the stereoisomers of N-allyl-N-normetazocine (SKF 10047) as inhibitors of the muscarinic receptor and acetylcholinesterase. J Pharm Pharmacol. 1982 Jul;34(7):462-4. PubMed PMID: 6126548.
14: Bandoli G, Grassi A, Pappalardo GC. X-ray molecular structures and theoretical conformational studies of narcotic analgesics alpha-(-)-N-cis-3-chloroallyl-normetazocine, ethylketazocine, and ketazocine. J Pharm Sci. 1993 Aug;82(8):821-8. PubMed PMID: 8104247.
15: Carroll FI, Abraham P, Parham K, Bai X, Zhang X, Brine GA, Mascarella SW, Martin BR, May EL, Sauss C, et al. Enantiomeric N-substituted N-normetazocines: a comparative study of affinities at sigma, PCP, and mu opioid receptors. J Med Chem. 1992 Jul 24;35(15):2812-8. PubMed PMID: 1322987.
16: Pasquinucci L, Parenti C, Amata E, Georgoussi Z, Pallaki P, Camarda V, Calò G, Arena E, Montenegro L, Turnaturi R. Synthesis and Structure-Activity Relationships of (-)-cis-N-Normetazocine-Based LP1 Derivatives. Pharmaceuticals (Basel). 2018 May 5;11(2). pii: E40. doi: 10.3390/ph11020040. PubMed PMID: 29734749; PubMed Central PMCID: PMC6027146.
17: Reifenrath WG, Roche EB, Al-Turk WA, Johnson HL. Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. J Med Chem. 1980 Sep;23(9):985-90. PubMed PMID: 6106064.
18: Aceto MD, May EL, Harris LS, Jacobson AE, Awaya H. Agonist-antagonist actions and stereoselectivity of optical pairs of some N-substituted alpha-N-normetazocines. J Pharm Sci. 1984 Dec;73(12):1864-6. PubMed PMID: 6543225.
19: Ronsisvalle G, Pasquinucci L, Pappalardo MS, Vittorio F, Fronza G, Romagnoli C, Pistacchio E, Spampinato S, Ferri S. Non-peptide ligands for opioid receptors. Design of kappa-specific agonists. J Med Chem. 1993 Jun 25;36(13):1860-5. PubMed PMID: 8390575.
20: Marrazzo A, Prezzavento O, Pasquinucci L, Vittorio F, Ronsisvalle G. Synthesis and pharmacological evaluation of potent and enantioselective sigma 1, and sigma 2 ligands. Farmaco. 2001 Mar;56(3):181-9. PubMed PMID: 11409325.

Explore Compound Types